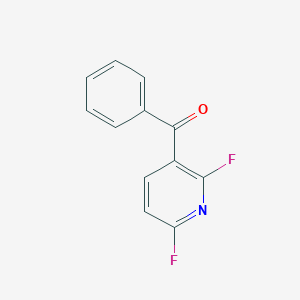
(2,6-Difluoropyridin-3-yl)(phenyl)methanone
Vue d'ensemble
Description
“(2,6-Difluoropyridin-3-yl)(phenyl)methanone” is a chemical compound with the CAS Number: 1158955-21-5 . It has a molecular weight of 219.19 and its IUPAC name is (2,6-difluoropyridin-3-yl)(phenyl)methanone . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is usually a pale yellow to yellow solid or liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7F2NO/c13-10-7-6-9 (12 (14)15-10)11 (16)8-4-2-1-3-5-8/h1-7H . This indicates that the compound has a pyridine ring (a six-membered ring with one nitrogen atom and two fluorine atoms attached) and a phenyl group attached to a carbonyl group.Physical And Chemical Properties Analysis
The compound is a pale yellow to yellow solid or liquid . It has a molecular weight of 219.19 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s InChI key is INYPHEHCTMUQFS-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antimicrobial and Antimycobacterial Properties
(2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and tested for antimicrobial activity. These compounds, especially those containing methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). Similarly, other derivatives, like [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, have demonstrated potent antimicrobial and antimycobacterial activities, with certain compounds exhibiting activity levels equivalent to standard drugs against specific bacterial and fungal strains (Narasimhan et al., 2011).
Spectroscopic Properties and Molecular Structure
The spectroscopic properties of certain (2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives, like (3-Amino-Substituted-Thieno[2,3-b]Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, have been extensively studied. These studies include analyzing electronic absorption, excitation, and fluorescence properties in various solvents, supported by quantum chemistry calculations using DFT and TD-DFT methods. The molecular structures of these compounds, often stabilized through intramolecular hydrogen bonds, have been shown to significantly affect their electronic properties and fluorescence characteristics (Al-Ansari, 2016).
Crystal Structure and DFT Studies
Detailed crystallographic and conformational analyses have been conducted on certain (2,6-Difluoropyridin-3-yl)(phenyl)methanone derivatives. These studies involve structural confirmation through various spectroscopic techniques and comparison with molecular structures optimized by density functional theory (DFT). These analyses help in understanding the physicochemical properties and the molecular electrostatic potential of the compounds, providing insights into their potential applications and reactivity (Huang et al., 2021).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
(2,6-difluoropyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPHEHCTMUQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluoropyridin-3-yl)(phenyl)methanone | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

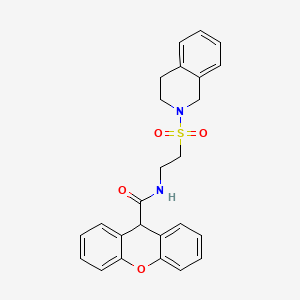
![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)
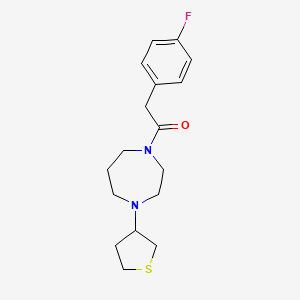
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)
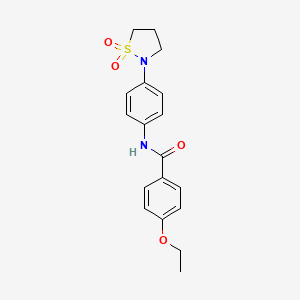
![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)
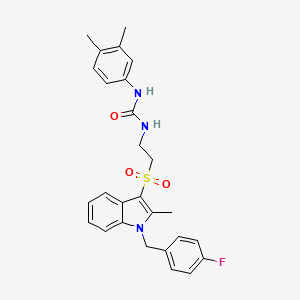
![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)

